molecular formula C19H16N2O3S B2677021 N-[3-(benzenesulfonyl)pyridin-2-yl]-4-methylbenzamide CAS No. 439110-51-7

N-[3-(benzenesulfonyl)pyridin-2-yl]-4-methylbenzamide

Cat. No.: B2677021
CAS No.: 439110-51-7
M. Wt: 352.41
InChI Key: BLRAADWHFDHTQQ-UHFFFAOYSA-N
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Description

N-[3-(benzenesulfonyl)pyridin-2-yl]-4-methylbenzamide is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound is characterized by the presence of a benzenesulfonyl group attached to a pyridinyl ring, which is further connected to a 4-methylbenzamide moiety. The compound’s distinct structure makes it an interesting subject for study in organic chemistry, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(benzenesulfonyl)pyridin-2-yl]-4-methylbenzamide typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[3-(benzenesulfonyl)pyridin-2-yl]-4-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides or thiols. Substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N-[3-(benzenesulfonyl)pyridin-2-yl]-4-methylbenzamide has several applications in scientific research:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It can be used in biochemical assays to investigate enzyme activity or protein-ligand interactions.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which N-[3-(benzenesulfonyl)pyridin-2-yl]-4-methylbenzamide exerts its effects depends on its interaction with molecular targets. The compound may bind to specific proteins or enzymes, altering their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, or metabolic processes. Detailed studies on the compound’s mechanism of action are essential for understanding its potential therapeutic applications.

Comparison with Similar Compounds

N-[3-(benzenesulfonyl)pyridin-2-yl]-4-methylbenzamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-[3-(benzenesulfonyl)pyridin-2-yl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O3S/c1-14-9-11-15(12-10-14)19(22)21-18-17(8-5-13-20-18)25(23,24)16-6-3-2-4-7-16/h2-13H,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLRAADWHFDHTQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=C(C=CC=N2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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